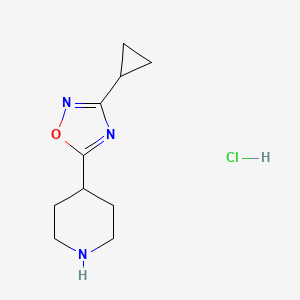

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (molecular formula: C₉H₁₄ClN₃O) is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a cyclopropyl group. This compound is marketed by Sigma-Aldrich as part of their "unique chemical collection" for early-stage research, though it is sold without analytical data, requiring users to verify identity and purity independently . Its SMILES representation is C1(C2=NC(C3CC3)=NO2)CCNCC1, and its InChIKey is VFEXQURMXVOMJY-UHFFFAOYSA-N . The compound is classified as a flammable solid (storage code 11) and carries hazard warnings for eye irritation (Category 2) and skin sensitization (Category 1) .

Properties

IUPAC Name |

3-cyclopropyl-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8;/h7-8,11H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEXQURMXVOMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CCNCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and cyclopropyl group are susceptible to oxidation under specific conditions:

Mechanistic Notes :

-

The oxadiazole ring’s electron-deficient nature facilitates electrophilic attack, leading to ring cleavage under strong oxidative conditions .

-

Cyclopropane oxidation typically proceeds via radical intermediates, stabilized by adjacent heteroatoms.

Nucleophilic Substitution

The piperidine nitrogen acts as a nucleophile, enabling alkylation and acylation:

| Reaction | Conditions | Products | Key Findings |

|---|---|---|---|

| Alkylation | Alkyl halides, DMF, 25°C, 12 hrs | N-Alkylated piperidine derivatives | Secondary amines form with primary alkyl halides; tertiary amines require bulky substrates. |

| Acylation | Acetyl chloride, pyridine, reflux | N-Acylpiperidine derivatives | Acyl groups introduce steric hindrance, modulating biological activity. |

Synthetic Utility :

-

N-Alkylation enhances lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies.

Acid/Base-Mediated Hydrolysis

The oxadiazole ring undergoes hydrolysis under acidic or basic conditions:

Mechanistic Pathway :

-

Acidic conditions protonate the oxadiazole nitrogen, destabilizing the ring and leading to amide formation .

-

Basic hydrolysis follows a nucleophilic addition-elimination pathway.

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with dipolarophiles:

| Reaction | Conditions | Products | Key Findings |

|---|---|---|---|

| Nitrile oxide cycloaddition | CH₃CN, 80°C, 12 hrs | Triazole-fused derivatives | Oxadiazole acts as a 1,3-dipole, forming triazole rings with nitrile oxides. |

Applications :

Reduction Reactions

Selective reduction of the oxadiazole ring has been explored:

| Reaction | Conditions | Products | Key Findings |

|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Reduced oxadiazole (imidazolidinone) | Partial reduction retains the piperidine framework while modifying ring electronics. |

Challenges :

-

Over-reduction can lead to ring-opening byproducts; solvent polarity modulates selectivity.

Functionalization via Cross-Coupling

The cyclopropyl group enables strain-driven cross-coupling:

| Reaction | Conditions | Products | Key Findings |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acid, THF | Aryl-substituted derivatives | Cyclopropane acts as a directing group, enhancing regioselectivity. |

Key Research Findings

-

Reactivity Trends : The oxadiazole ring’s electron deficiency dominates reactivity, with the piperidine nitrogen serving as a secondary nucleophilic site .

-

Biological Implications : Hydrolysis products (e.g., carboxylic acids) show improved solubility but reduced receptor affinity compared to parent compounds.

-

Synthetic Limitations : Competitive side reactions (e.g., over-oxidation) necessitate precise control of reaction stoichiometry and temperature.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 193.25 g/mol. Its structure features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is known for contributing to various biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antiproliferative properties. For instance, derivatives of piperidine with oxadiazole structures have been identified as potential tubulin inhibitors, which can interfere with cancer cell proliferation. A study demonstrated that 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives showed a potency of 120 nM against certain cancer cell lines, suggesting that the oxadiazole moiety plays a crucial role in their biological activity .

Antimicrobial Properties

Compounds with the oxadiazole structure have shown promise in antimicrobial applications. They have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives demonstrated higher efficacy than standard antibiotics like chloramphenicol, indicating their potential as novel antimicrobial agents .

Analgesic and Anti-inflammatory Effects

Oxadiazoles have also been studied for their analgesic properties. Certain derivatives have exhibited pain-relieving effects comparable to traditional analgesics such as ibuprofen and diclofenac. This suggests that 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride may be developed into effective analgesic medications .

Anticonvulsant Activity

Preliminary research indicates that oxadiazole-containing compounds may possess anticonvulsant properties. Some studies have focused on synthesizing derivatives to evaluate their effectiveness in models of seizures, showing promising results in terms of seizure control .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from cyclopropylamine and piperidine. The formation of the oxadiazole ring generally requires cyclization reactions under specific conditions involving acids or bases and controlled temperatures.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Antiproliferative Agents : A study published in PubMed explored the structure-activity relationship (SAR) of oxadiazole derivatives and their antiproliferative effects on leukemia cell lines, confirming the role of the oxadiazole group in enhancing biological activity .

- Antimicrobial Evaluation : Research documented in MDPI demonstrated the antimicrobial efficacy of various oxadiazole derivatives against resistant bacterial strains, emphasizing their potential as new therapeutic agents .

- Analgesic Activity Assessment : In another study focused on analgesic activity, compounds similar to this compound were tested against pain models and showed significant pain relief compared to standard treatments .

Mechanism of Action

The mechanism of action of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Cyclobutyl vs. Cyclopropyl Substituents

- 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride (CAS 1909327-75-8): Molecular weight: 257.76 g/mol (vs. 231.68 g/mol for the cyclopropyl analog). This compound is highlighted for applications in agrochemicals and pharmaceuticals, particularly in developing pesticides with improved environmental compatibility . Key Difference: Cyclobutyl substitution may confer greater metabolic stability due to reduced ring strain compared to cyclopropyl .

Isopropyl Substituents

- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride (CAS 733751-26-3):

- Molecular formula: C₁₀H₁₈ClN₃O.

- The isopropyl group introduces a branched aliphatic chain, increasing hydrophobicity. This compound is available at 95% purity and is priced at $125–$450 per gram, reflecting its use as a versatile intermediate in medicinal chemistry .

- Key Difference : The isopropyl group may reduce solubility in aqueous media compared to the cyclopropyl analog, impacting bioavailability .

Phenyl Substituents

- 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride (CID 812370): Molecular formula: C₁₃H₁₅N₃O. The phenyl group enhances aromatic interactions, making this compound suitable for targeting π-π stacking in enzyme active sites. Its SMILES string (C1CNCCC1C2=NC(=NO2)C3=CC=CC=C3) highlights the planar aromatic system . Key Difference: Phenyl-substituted analogs exhibit higher molecular weights (264.76 g/mol) and altered electronic properties, which may influence receptor selectivity .

Heterocycle Variations

1,2,4-Oxadiazole vs. 1,2,4-Triazole

- 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride (CAS 1235440-58-0): Molecular formula: C₁₃H₁₇ClN₄. This modification is critical in kinase inhibitor design, where triazoles often improve binding kinetics . Key Difference: Triazole derivatives generally exhibit higher polarity and metabolic stability compared to oxadiazoles .

Functional Group Additions

Bromophenyl Substituents

- 4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride (CAS 1803602-20-1):

- The bromine atom introduces a heavy atom effect, useful in X-ray crystallography for structural elucidation. Priced at €430–€918 per gram, this compound serves as a specialized building block in drug discovery .

- Key Difference : Bromine enhances halogen bonding, which can improve target affinity in certain enzyme systems .

Comparative Data Table

Key Research Findings

- Steric and Electronic Effects : Cyclopropyl and cyclobutyl substituents balance steric bulk and ring strain, influencing metabolic stability . Isopropyl groups enhance lipophilicity but may reduce solubility .

- Aromatic vs. Aliphatic Substituents : Phenyl groups improve π-π stacking in drug-receptor interactions, while bromine atoms facilitate structural studies .

- Heterocycle Impact : Triazole analogs (e.g., 1,2,4-triazole derivatives) offer superior hydrogen-bonding capabilities compared to oxadiazoles, making them preferred in kinase inhibitor development .

Biological Activity

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a synthetic compound that combines the piperidine structure with a cyclopropyl-substituted oxadiazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. The focus of this article is to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a CAS number of 1351499-16-5. The compound features a piperidine ring linked to a cyclopropyl-substituted oxadiazole moiety, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxadiazole ring is known to participate in various biochemical pathways, potentially modulating enzyme activities or receptor functions. For instance, related compounds have been shown to inhibit enzymes such as acetylcholinesterase and exhibit antimicrobial properties through enzyme inhibition.

Structure-Activity Relationship (SAR)

Research into the SAR of oxadiazole derivatives indicates that modifications on the piperidine ring and the oxadiazole moiety can significantly influence biological activity. For example:

| Compound | Modification | EC50 (μM) | Activity |

|---|---|---|---|

| Original | None | - | - |

| 5-(3-Cyclopropyl) | Methyl at 3-position | 0.114 | Reduced potency |

| 5-(3-Cyclopropyl) | Dimethyl at 4-position | 1.48 | Markedly reduced potency |

These findings suggest that specific substitutions can enhance or diminish the compound's efficacy against targets such as Plasmodium species or other pathogens .

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains through mechanisms involving enzyme inhibition and disruption of cellular processes .

Antimalarial Properties

Recent investigations into related oxadiazole compounds have highlighted their potential as antimalarial agents. The mechanism typically involves interference with mitochondrial functions in Plasmodium parasites, targeting electron transport chains crucial for their survival . The EC50 values for these compounds indicate potent activity at low concentrations.

Case Studies

- Antimalarial Screening : A study evaluated various oxadiazole derivatives against Plasmodium falciparum, revealing that certain modifications led to enhanced activity with EC50 values as low as 0.019 μM for optimized structures .

- Enzyme Inhibition : Research focused on the enzyme inhibitory effects of piperidine derivatives indicated that specific substitutions could lead to significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of cyclopropanecarboxamide derivatives with hydroxylamine, followed by coupling to a piperidine scaffold. Key steps include:

-

Oxadiazole formation : Cyclopropanecarboxylic acid is converted to an amidoxime intermediate, which undergoes cyclization under acidic conditions (e.g., POCl₃) to form the 1,2,4-oxadiazole ring .

-

Piperidine coupling : The oxadiazole intermediate is attached to the piperidine ring via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

-

Purification : Final purification is achieved using silica gel chromatography or recrystallization from ethanol/water mixtures .

Reaction Step Key Reagents/Conditions Yield Range Oxadiazole cyclization POCl₃, reflux, 4–6 hours 60–75% Piperidine coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°C 50–65% Hydrochloride salt formation HCl (gaseous), diethyl ether >90%

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of techniques:

- X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths, angles, and stereochemistry .

- NMR spectroscopy : Analyze and NMR spectra for characteristic shifts (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, oxadiazole carbons at δ 165–170 ppm) .

- Mass spectrometry : Confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 225.1 for the free base) and fragmentation patterns .

Q. What are the solubility characteristics of this compound in common solvents?

- Methodological Answer : Solubility is influenced by the hydrochloride salt and hydrophobic cyclopropyl group. Empirical data suggests:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 10–15 | pH-dependent; higher at acidic pH |

| Methanol | 50–60 | Complete dissolution at room temperature |

| Dichloromethane | <5 | Limited due to ionic nature |

| DMSO | 20–25 | Suitable for biological assays |

- Pre-saturation with nitrogen improves solubility in aprotic solvents .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time for oxadiazole cyclization from 6 hours to 30 minutes at 120°C .

- Workup modifications : Use liquid-liquid extraction (ethyl acetate/water) instead of column chromatography to minimize product loss .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Address discrepancies via:

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) and cellular viability assays (e.g., MTT) to rule out false positives .

- Structural analogs : Synthesize derivatives with modified cyclopropyl or oxadiazole groups to isolate pharmacophoric contributions (e.g., 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride as a control) .

- Crystallographic studies : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer : SAR exploration focuses on:

- Oxadiazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance metabolic stability .

- Piperidine substitutions : Replace the piperidine with azetidine or morpholine to assess steric and electronic effects .

- Salt forms : Compare hydrochloride, sulfate, and free base forms to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.